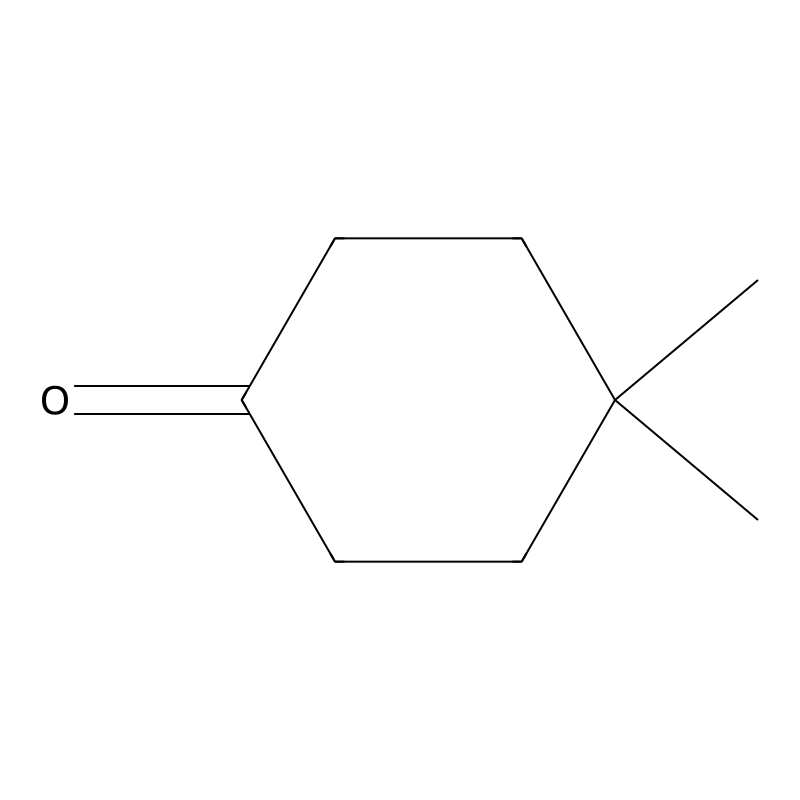4,4-Dimethylcyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic intermediate
Due to its reactive carbonyl group, 4,4-dimethylcyclohexanone serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize it in the preparation of various organic compounds, including pharmaceuticals, fragrances, and specialty chemicals. Source: Sigma-Aldrich product page on 4,4-Dimethylcyclohexanone:
Solvent
,4-Dimethylcyclohexanone exhibits good solvating properties for various nonpolar and polar compounds. This makes it a suitable solvent for various applications in scientific research, including:
- Crystallization: It can be used to recrystallize organic compounds for purification purposes. [Source: Handbook of Solvents, George Wypych]
- Extraction: It can be employed in the extraction of organic components from complex mixtures in research settings. [Source: Ullmann's Encyclopedia of Industrial Chemistry]
Study of reaction mechanisms
The presence of the ketone functional group in 4,4-dimethylcyclohexanone allows researchers to investigate the reactivity of ketones and the mechanisms of various organic reactions. This knowledge is crucial for the development of new synthetic methods and the understanding of fundamental chemical processes.
4,4-Dimethylcyclohexanone is an organic compound with the molecular formula . It features a cyclohexane ring substituted with two methyl groups at the 4-position and a ketone functional group. This compound is recognized for its unique structural properties, which contribute to its reactivity and potential applications in various fields.
Due to its role as a pharmaceutical intermediate, the specific mechanism of action of DMCH within the context of a drug is not applicable here.
Safety Information:
- Flammability: Likely flammable based on the presence of hydrocarbon groups.
- Moderate irritant: May irritate skin and eyes upon contact.
- Inhalation hazard: Inhalation of vapors may cause respiratory irritation.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl, leading to the formation of alcohols or other derivatives.
- Reduction: It can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
- Condensation Reactions: It can react with various reagents to form larger molecules through condensation processes.
Several synthesis methods for 4,4-dimethylcyclohexanone have been documented:
- Methylation of Cyclohexanone: This method involves the introduction of methyl groups into cyclohexanone through alkylation reactions.
- Grignard Reactions: Using Grignard reagents to react with cyclohexanone can yield 4,4-dimethylcyclohexanone.
- Acid-Catalyzed Reactions: Acid-catalyzed reactions involving cyclohexanone can also lead to the formation of this compound through rearrangements and methylation processes .
4,4-Dimethylcyclohexanone finds applications in various fields:
- Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
- Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of other chemical products, particularly in the pharmaceutical industry.
- Flavoring Agent: It may also be utilized as a flavoring agent due to its pleasant odor profile.
Several compounds share structural similarities with 4,4-dimethylcyclohexanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanone | A simpler ketone without additional methyl groups. | |
| 2-Methylcyclohexanone | Contains one methyl group at the 2-position. | |
| 3-Methylcyclohexanone | Contains one methyl group at the 3-position. | |
| 1,2-Dimethylcyclohexanone | Methyl groups at positions 1 and 2 on the ring. |
Uniqueness of 4,4-Dimethylcyclohexanone
What sets 4,4-dimethylcyclohexanone apart from these similar compounds is its specific substitution pattern on the cyclohexane ring, which influences its physical properties and reactivity. The presence of two methyl groups at the same position provides steric hindrance that can affect how it interacts with other molecules.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H228 (95.12%): Flammable solid [Danger Flammable solids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








